Bienvenue dans la boutique en ligne BenchChem!

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Chemical Procurement Quality Control SAR Studies

This 98% pure thiophene-2-sulfonamide features a free sulfonamide NH—an essential H-bond donor absent in N-alkylated derivatives—enabling X-ray crystallography and NMR fragment screening. With MW 297 Da, clogP 2.88, and TPSA 70.89, it occupies fragment-like space ideal for SAR campaigns. Compare head-to-head against benzenesulfonamide or carboxamide analogs to deconvolute target binding. Its cyclopropyl group confers oxidative metabolic stability, making it a reliable probe for liver microsome assays. Not annotated in ChEMBL—add structural uniqueness to your screening library.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.39
CAS No. 1448037-02-2
Cat. No. B2910337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide
CAS1448037-02-2
Molecular FormulaC12H15N3O2S2
Molecular Weight297.39
Structural Identifiers
SMILESCN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CS2)C3CC3
InChIInChI=1S/C12H15N3O2S2/c1-15-11(9-4-5-9)7-10(14-15)8-13-19(16,17)12-3-2-6-18-12/h2-3,6-7,9,13H,4-5,8H2,1H3
InChIKeyFJRAURUSHURRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide – Chemical Identity, Physicochemical Profile, and Baseline Procurement Specifications


N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide (CAS 1448037-02-2) is a heterocyclic sulfonamide comprising a 1-methyl-5-cyclopropyl-1H-pyrazole core linked via a methylene bridge to a thiophene-2-sulfonamide moiety. Its molecular formula is C12H15N3O2S2 with a molecular weight of 297.40 g·mol⁻¹ . The compound is supplied as a research-grade small molecule with a vendor-certified purity of 98% . Predicted physicochemical properties include a calculated logP (clogP) of 2.88 and a topological polar surface area (TPSA) of 70.89 Ų, placing it within Lipinski's Rule of Five compliant space (MW < 500; HBD = 1; HBA = 5; RB = 4) [1]. The compound is catalogued in the ZINC database (ZINC12248893) with a logP of 2.76, and no ChEMBL bioactivity annotations or literature references are currently recorded, indicating that it is a relatively unexplored chemical scaffold [2].

Why N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide Cannot Be Interchanged with Structural Analogs – The Procurement Case Against Generic Substitution


Within the pyrazolylmethyl-sulfonamide chemical space, even conservative structural modifications—such as replacing the thiophene ring with a benzene ring, introducing a 5-chloro substituent on the thiophene, swapping the sulfonamide linker for a carboxamide, or N-alkylating the sulfonamide nitrogen—can profoundly alter hydrogen-bonding capacity, lipophilicity, metabolic stability, and target-binding geometry [1]. The thiophene-2-sulfonamide group in the target compound provides a distinct electronic environment and conformational preference compared to the benzenesulfonamide analog, while the unsubstituted sulfonamide NH retains a critical hydrogen-bond donor not present in N-alkylated derivatives. Quantitative evidence for differentiation in this specific scaffold is currently limited; however, class-level knowledge from medicinal chemistry indicates that such structural variations routinely produce order-of-magnitude differences in potency, selectivity, and ADME properties [2]. Procurement decisions must therefore be compound-specific rather than scaffold-generic, particularly when building structure–activity relationships (SAR) or screening libraries where incremental structural changes are the experimental variable of interest.

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide – Quantitative Differentiation Evidence Against Closest Analogs


Vendor-Certified Purity: 98% for Target Compound vs. 95% for the 5-Chloro-Thiophene Analog

The target compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is supplied with a vendor-certified purity of 98% . In contrast, the closest commercially available thiophene-substituted analog, 5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide (CAS 1448123-34-9), is routinely supplied at a purity of 95% . This 3-percentage-point purity differential, while modest in absolute terms, translates to a meaningful reduction in total impurities (2% vs. 5%) that is relevant for quantitative biochemical assay workflows where impurity-driven false positives or potency shifts must be minimized.

Chemical Procurement Quality Control SAR Studies

Predicted Lipophilicity (clogP): Target Thiophene-2-sulfonamide vs. Benzenesulfonamide Analog

The target compound has a computed clogP of 2.88 [1]. Although a directly comparable experimentally measured logP for the benzenesulfonamide analog N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide (CAS 1448073-17-3) is not publicly available, the replacement of thiophene with benzene is well-established to reduce lipophilicity by approximately 0.5–0.7 log units based on aromatic ring π-contributions [2]. This predicted lipophilicity differential is material for permeability, plasma protein binding, and metabolic clearance, and should guide compound selection when optimizing for specific ADME profiles.

Physicochemical Profiling ADME Prediction Library Design

Topological Polar Surface Area (TPSA): Target Compound vs. N-Alkylated Derivative

The target compound possesses a TPSA of 70.89 Ų, contributed primarily by the sulfonamide group (both oxygens and the NH) [1]. The N-cyclopentyl-substituted analog N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide (CAS 1798529-96-0) lacks the sulfonamide NH hydrogen-bond donor, which reduces its TPSA by approximately 10–12 Ų and eliminates one HBD. For CNS-targeted programs where TPSA < 70 Ų is often a design criterion, the N-alkylated analog may be preferred; for peripheral target engagement or where a balanced HBD/HBA profile is desired, the target compound's free sulfonamide NH is a differentiating feature.

Physicochemical Profiling Blood–Brain Barrier Penetration Oral Bioavailability

Sulfonamide vs. Carboxamide Linker: Metabolic Stability and Hydrogen-Bonding Geometry

The target compound employs a sulfonamide (–SO2NH–) linker between the thiophene ring and the pyrazolylmethyl scaffold. The direct carboxamide analog N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide (CAS 1448038-31-0) replaces this with a –CONH– linker. Sulfonamides are generally more resistant to hydrolytic and amidase-mediated cleavage than carboxamides [1], and the tetrahedral sulfonamide geometry (S–N bond angle ~109°) differs substantially from the planar carboxamide (~120°), altering both the vector of the thiophene ring and the hydrogen-bonding geometry of the NH donor [2]. Although direct comparative metabolic stability data for this specific pair are not available, the class-level evidence supports a meaningful difference in both stability and 3D pharmacophore presentation that cannot be recapitulated by the carboxamide analog.

Metabolic Stability Linker Chemistry Target Engagement

Cyclopropyl Substituent at Pyrazole 5-Position: Metabolic Shielding and Conformational Restriction

The 5-cyclopropyl group on the pyrazole ring distinguishes the target compound from analogs bearing hydrogen, methyl, or larger alkyl groups at this position. Cyclopropyl groups are well-documented in medicinal chemistry to confer resistance to cytochrome P450-mediated oxidation at adjacent positions while simultaneously restricting conformational flexibility through steric and electronic effects [1]. In the context of the pyrazolylmethyl-sulfonamide scaffold, the cyclopropyl ring at the 5-position shields the pyrazole C4 position from oxidative metabolism and locks the preferred orientation of the methylene-sulfonamide side chain. Analogs lacking this cyclopropyl group (e.g., 5-H or 5-alkyl pyrazole variants) are expected to display different metabolic profiles and conformational ensembles, although direct comparative data for this specific compound series are not publicly available.

Metabolic Stability Conformational Analysis Fragment-Based Drug Design

Disclaimer: Limited Availability of Primary Literature and Quantitative Comparator Data for This Specific Compound

A comprehensive search of primary research literature, patent databases, ChEMBL, and PubChem BioAssay (conducted April 2026) yielded no published bioactivity data, IC50 values, Ki values, or in vivo efficacy results specific to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide [1][2]. The ZINC database explicitly records 'no known activity for this compound' and 'this substance is not reported in any publications per ChEMBL' [1]. Consequently, the quantitative differentiation evidence presented above relies primarily on vendor-certified purity specifications, computationally predicted physicochemical properties, and well-established class-level medicinal chemistry principles. This data limitation is disclosed transparently: procurement decisions should be made with the understanding that this compound is an underexplored research chemical whose biological activity profile remains to be experimentally determined. The value proposition of procuring this specific compound over its analogs lies in its unique structural combination—thiophene-2-sulfonamide linker, 5-cyclopropyl-1-methylpyrazole core, and free sulfonamide NH—which collectively represents a distinct chemical space not covered by commercially available close analogs.

Data Scarcity Research Chemical Procurement Caution

Recommended Research and Industrial Application Scenarios for N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide Based on Structural Differentiation Evidence


Exploratory Structure–Activity Relationship (SAR) Studies in Pyrazole-Based Sulfonamide Series

This compound is best suited as a core scaffold in SAR campaigns exploring the impact of the thiophene-2-sulfonamide group on biological activity. Its 98% purity and well-defined physicochemical properties (clogP 2.88, TPSA 70.89) [1] provide a reliable starting point for systematic analoging. Researchers can compare this compound head-to-head with the benzenesulfonamide analog to deconvolute the contribution of thiophene vs. benzene to target binding, or with the carboxamide analog to assess the functional consequence of the sulfonamide linker [2].

Fragment-Based or Diversity-Oriented Screening Library Enrichment

With a molecular weight of 297.40 Da, 1 HBD, 5 HBA, and clogP of 2.88, this compound occupies a favorable region of fragment-like chemical space . Its absence from ChEMBL and PubChem BioAssay [1] confirms novelty, making it a valuable addition to diversity screening libraries where structural uniqueness and compliance with lead-likeness criteria are prioritized over pre-existing biological annotation.

Metabolic Stability Profiling of Sulfonamide-Containing Small Molecules

The combination of a cyclopropyl moiety (known to confer oxidative metabolic stability) and a sulfonamide linker (more resistant to hydrolysis than carboxamides) [1] makes this compound a useful probe for assessing the metabolic fate of pyrazole-sulfonamide hybrids in liver microsome or hepatocyte assays. Comparative studies with the N-alkylated analog (which lacks the sulfonamide NH) can isolate the contribution of the HBD to metabolic clearance [2].

Crystallography and Biophysical Binding Studies Requiring Free Sulfonamide NH

For X-ray crystallography or NMR-based fragment screening where the sulfonamide NH can serve as a key hydrogen-bond donor to the target protein, this compound's free sulfonamide group is essential . The N-cyclopentyl analog, which lacks this HBD, is structurally incapable of engaging the same hydrogen-bond networks, making the target compound the appropriate choice for studies where sulfonamide NH-mediated interactions are being interrogated.

Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.